molecular formula C18H16ClN3O6 B2530796 methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate CAS No. 318517-68-9

methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate

Cat. No.: B2530796
CAS No.: 318517-68-9
M. Wt: 405.79
InChI Key: NCOBZTIUAMFQRW-KEBDBYFISA-N
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Description

Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a nitrophenyl group, and a formamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and nitrophenyl derivatives, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, formylating agents, and nitro compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chlorophenyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and producing desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-({(3E)-3-[(2-chlorophenyl)hydrazono]-6-oxo-1,4-cyclohexadien-1-yl}methylene)hydrazinecarboxylate
  • Indole derivatives with similar functional groups

Uniqueness

Methyl (3E)-2-[(3-chlorophenyl)formamido]-3-{[(4-nitrophenyl)methoxy]imino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl (3E)-2-[(3-chlorobenzoyl)amino]-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6/c1-27-18(24)16(21-17(23)13-3-2-4-14(19)9-13)10-20-28-11-12-5-7-15(8-6-12)22(25)26/h2-10,16H,11H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBZTIUAMFQRW-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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